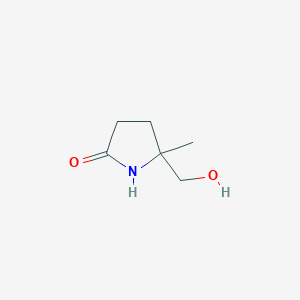

5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone

Descripción

5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone (CAS: 1159991-46-4) is a five-membered lactam (pyrrolidinone) featuring both hydroxymethyl and methyl substituents at the 5-position. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 145.16 g/mol. This dual functionality makes it valuable in organic synthesis, coordination chemistry, and pharmaceutical research, particularly for modifying biomolecules or acting as a chiral building block .

Propiedades

IUPAC Name |

5-(hydroxymethyl)-5-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(4-8)3-2-5(9)7-6/h8H,2-4H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAPPCVBCHWFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159991-46-4 | |

| Record name | 5-(hydroxymethyl)-5-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone typically involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This reaction proceeds under mild conditions and yields the desired product with good selectivity.

Industrial Production Methods

Industrial production of 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone can be achieved through the continuous process of converting fructose-glucose mixtures using acid-catalyzed dehydration . This method allows for the efficient production of the compound with high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone undergoes various chemical reactions, including:

Reduction: It can be reduced to form 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-dimethyl furan (DMF).

Substitution: The hydroxymethyl group can be substituted with halides or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing agents. The reactions typically occur under mild to moderate temperatures and pressures, ensuring high selectivity and yield.

Major Products Formed

The major products formed from these reactions include 5-hydroxymethyl-2-furancarboxylic acid, 2,5-bis(hydroxymethyl)furan, and 2,5-dimethyl furan .

Aplicaciones Científicas De Investigación

5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone has a wide range of applications in scientific research:

Mecanismo De Acción

Comparación Con Compuestos Similares

The following analysis compares 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone with structurally related compounds, emphasizing differences in substituents, ring size, and applications.

Structural Analogs (Pyrrolidinone Derivatives)

Key Insights :

- The hydroxymethyl group in 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone increases polarity compared to 5-methyl-2-pyrrolidinone, enabling hydrogen bonding critical for biological interactions.

- N-Methylation (as in NMP) reduces hydrogen-bonding capacity, favoring solvent applications over bioactive roles.

- Bulky substituents (e.g., diphenylhydroxymethyl in ) enhance steric effects for chiral synthesis but reduce solubility.

Ring-Expanded Analogs (Piperidinone Derivatives)

Key Insights :

- Piperidinones (6-membered rings) exhibit reduced ring strain compared to pyrrolidinones (5-membered), influencing conformational stability.

Related Heterocycles (Furanones and Lactones)

Key Insights :

- Lactones (e.g., dihydrofuran-2(3H)-one) and furanones lack the lactam’s nitrogen, altering electronic properties and reactivity. These compounds are more common in natural products with antimicrobial roles .

Actividad Biológica

5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone (HMP) is a compound with significant biological activity, particularly in the fields of toxicology, pharmacology, and industrial applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone is a derivative of 2-pyrrolidinone, characterized by the presence of a hydroxymethyl group at the 5-position. Its chemical formula is , and it is known for its polar nature, which influences its solubility and reactivity in biological systems.

The biological activity of HMP can be attributed to its interaction with various molecular targets within the body:

- Enzyme Inhibition : HMP has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Receptor Modulation : It may interact with specific receptors, altering their activity and leading to various physiological effects.

Pharmacokinetics

Research indicates that HMP is rapidly absorbed and metabolized in the body. A study involving human volunteers exposed to N-methyl-2-pyrrolidone (NMP), a precursor to HMP, found that:

- The mean plasma concentration of 5-HNMP (the hydroxylated metabolite) increased significantly with exposure levels.

- The half-life of HMP in plasma was approximately 6.3 hours, while urinary elimination showed a half-life of about 7.3 hours .

Table 1: Pharmacokinetic Parameters of HMP

| Parameter | Value |

|---|---|

| Plasma Half-Life | 6.3 hours |

| Urinary Half-Life | 7.3 hours |

| Maximal Plasma Concentration | Varies with exposure level |

Toxicological Profile

HMP exhibits low acute toxicity in animal studies. The oral median lethal dose (LD50) in rats was determined to be approximately 4150 mg/kg, indicating a relatively safe profile for exposure under controlled conditions . Prolonged exposure can increase dermal absorption rates significantly.

Table 2: Toxicological Data Summary

| Test Type | Result |

|---|---|

| Oral LD50 | 4150 mg/kg |

| Dermal LD50 | >2000 mg/kg |

Therapeutic Applications

Recent studies have explored the potential therapeutic applications of HMP:

- Biomarker for NMP Exposure : HMP has been identified as an effective biomarker for assessing occupational exposure to NMP due to its predictable pharmacokinetics and correlation with exposure levels .

- Antimicrobial and Anticancer Properties : Preliminary research suggests that derivatives of HMP may possess antimicrobial and anticancer activities, although further studies are required to confirm these effects.

Case Studies

- Occupational Exposure Assessment : A study involving six male volunteers assessed the suitability of HMP as a biomarker for NMP exposure. The results indicated a strong correlation between plasma and urinary concentrations of HMP with varying levels of NMP exposure, supporting its utility in occupational health monitoring .

- Metabolic Pathway Investigation : Research on the metabolism of NMP highlighted that approximately 60% of the compound is converted into HMP following exposure. This finding underscores the importance of understanding metabolic pathways for effective toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.